molecular formula C₂₇H₃₁ClFNO₈ B1147118 Haloperidol Glucuronide CAS No. 100442-88-4

Haloperidol Glucuronide

Cat. No. B1147118
M. Wt: 551.99
InChI Key:
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Description

Synthesis Analysis

The synthesis of haloperidol glucuronide involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to haloperidol, forming haloperidol glucuronide. This process occurs primarily in the liver and is a key phase II metabolic reaction, contributing to the drug's solubility and excretion.

Molecular Structure Analysis

Haloperidol glucuronide's molecular structure includes a glucuronic acid moiety attached to haloperidol. This modification significantly impacts its solubility, distribution, and elimination from the body. The presence of the glucuronic acid moiety increases the molecule's hydrophilicity, facilitating its excretion through the kidneys.

Chemical Reactions and Properties

The formation of haloperidol glucuronide is a chemical reaction involving the conjugation of glucuronic acid to haloperidol. This reaction significantly alters the chemical properties of haloperidol, reducing its lipid solubility and enhancing its excretion in urine. The process is mediated by the UGT enzyme, which is influenced by genetic polymorphisms, leading to variability in haloperidol metabolism among individuals.

Physical Properties Analysis

The physical properties of haloperidol glucuronide, such as increased hydrophilicity compared to its parent compound, influence its distribution and excretion. These properties are critical for understanding the pharmacokinetics of haloperidol, as they determine the metabolite's ability to be eliminated from the body efficiently.

Chemical Properties Analysis

Haloperidol glucuronide's chemical properties, including its reactivity and stability, are influenced by the glucuronidation process. This metabolite is more reactive and less stable than haloperidol, leading to its rapid elimination from the body. The understanding of these properties is essential for pharmacokinetic modeling and predicting the drug's behavior in different patient populations.

References:

Scientific Research Applications

  • Haloperidol Glucuronide (HAL-GL) is a significant metabolite in the plasma of patients regularly receiving haloperidol. It has been identified as the major metabolic pathway of Haloperidol in humans, playing a crucial role in determining steady-state plasma HAL concentrations and contributing to the interindividual variability of HAL metabolism (Someya et al., 1992).

  • Human UDP-Glucuronosyltransferase (UGT) isoforms involved in Haloperidol Glucuronidation have been identified, with a significant contribution from UGT1A4, UGT1A9, and UGT2B7. This study provides insights into the causes of interindividual differences in the efficacy and adverse reactions or drug-drug interactions of Haloperidol (Kato et al., 2012).

  • Pharmacokinetic studies indicate that the greatest proportion of intrinsic hepatic clearance of Haloperidol is through glucuronidation. This pathway is followed by the reduction of Haloperidol to reduced Haloperidol and CYP-mediated oxidation. CYP3A4 is the major isoform responsible for the metabolism of Haloperidol in humans (Kudo & Ishizaki, 1999).

  • The glucuronidation of Haloperidol by rat liver microsomes involves the UGT2B family, particularly UGT2B12 and UGT2B1 isoforms. This study developed a specific and sensitive technique for measuring in vitro Haloperidol-UGT activity (Narayanan et al., 2004).

  • A study on the effects of subchronic administration of Haloperidol on astrocyte metabolic activity and glutamate, glutamine, and GABA homeostasis in rats suggests that chronic administration increases forebrain GABA production along with astrocyte metabolic activity (Konopaske et al., 2013).

  • The impact of β-Glucuronidase mediated hydrolysis on Haldol® urinalysis revealed that hydrolysis of Haloperidol patient urine samples leads to significantly increased concentrations of free Haloperidol, suggesting hydrolysis improves the sensitivity and consistency of results for patients on Haloperidol therapy (Cummings et al., 2018).

Safety And Hazards

Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNLYKVTHNLKNZ-AMWBNRJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClFNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747874
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol Glucuronide

CAS RN

100442-88-4
Record name Haloperidol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOPERIDOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
47
Citations
Y Kato, M Nakajima, S Oda, T Fukami, T Yokoi - Drug Metabolism and …, 2012 - ASPET
… of haloperidol glucuronide is highest among the metabolites, followed, in rank order, by unchanged haloperidol, reduced haloperidol, and reduced haloperidol glucuronide (Someya et …
Number of citations: 41 dmd.aspetjournals.org
R Narayanan, B LeDuc, DA Williams - Life sciences, 2004 - Elsevier
… The purposes of this study were to develop a HPLC method to assay for haloperidol glucuronide (HALG); to apply this assay method to the in vitro determination of haloperidol (HAL) …
Number of citations: 11 www.sciencedirect.com
ND Eddington, D Young - Psychopharmacology, 1990 - Springer
… In the present report, the detection of reduced haloperidol and reduced haloperidol glucuronide in the bile provides further evidence for the recycling of reduced haloperidol. …
Number of citations: 15 link.springer.com
OT Cummings, EC Strickland… - Journal of Analytical …, 2018 - academic.oup.com
… haloperidol, haloperidol glucuronide, or reduced haloperidol glucuronide. Identification of these analytes was through TOF library matching to the chemical formula as described later. …
Number of citations: 5 academic.oup.com
A Chavan - 2007 - search.proquest.com
Haloperidol (HP), an antipsychotic agent, is used for the treatment of acute and chronic schizophrenia and associated with extrapyramidal side effects which may be due to altered …
Number of citations: 0 search.proquest.com
T Someya, M Shibasaki, T Noguchi… - Journal of clinical …, 1992 - europepmc.org
… In 39 patients who received haloperidol regularly we measured plasma concentrations of haloperidol glucuronide (HAL-GL), reduced haloperidol glucuronide (RHAL-GL), haloperidol (…
Number of citations: 61 europepmc.org
R Narayanan - 2001 - search.proquest.com
… Haloperidol glucuronide was bio-synthesized from rat liver microsomes, isolated and purified using HPLC. Haloperidol glucuronide … caused significant haloperidol glucuronide induction…
Number of citations: 2 search.proquest.com
LP Pan, P Wijnant, C De Vriendt… - British journal of …, 1997 - Wiley Online Library
Aims The present study was carried out to identify the cytochrome P450 isoenzyme(s) involved in the N‐dealkylation of haloperidol (HAL). Methods In vitro studies were performed using …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
P Gassó, K Papagianni, S Mas… - …, 2013 - Future Medicine
… This extensive and complex metabolism leads to the formation of different metabolites that include reduced haloperidol and others, such as haloperidol glucuronide, haloperidol …
Number of citations: 33 www.futuremedicine.com
J Yu, Q Hu, J Liu, J Luo, L Liu, X Peng - International Journal of Biological …, 2022 - Elsevier
… Haloperidol glucuronide and 7-ketodeoxycholic acid generated by these bacteria could be … acid and haloperidol glucuronide could be the signal molecules of the “gut-prostate axis”. …
Number of citations: 7 www.sciencedirect.com

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